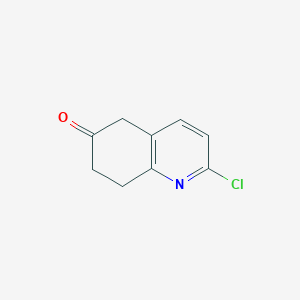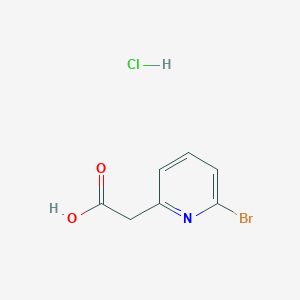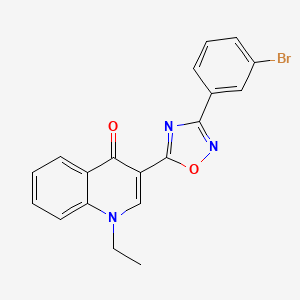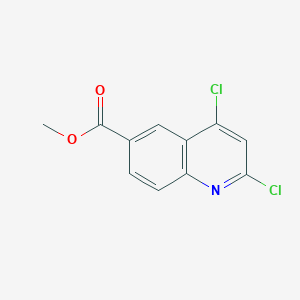
Methyl 2,4-dichloroquinoline-6-carboxylate
Übersicht
Beschreibung
“Methyl 2,4-dichloroquinoline-6-carboxylate” is a chemical compound with the CAS number 1260676-14-9 . It is used for research and development purposes .
Molecular Structure Analysis
“this compound” has the molecular formula C11H7Cl2NO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. It is primarily used for research and development .Physical And Chemical Properties Analysis
“this compound” has a molar mass of 256.08 . It should be stored at 2-8°C .Wirkmechanismus
The mechanism of action of methyl 2,4-dichloroquinoline-6-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of essential molecules in the cell. This leads to the disruption of cellular processes, which ultimately results in the death of the cell.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antimalarial, antifungal, and anticancer activity. This compound has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2,4-dichloroquinoline-6-carboxylate in lab experiments is its high purity and availability. This compound is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with high concentrations.
Zukünftige Richtungen
There are several future directions for the use of methyl 2,4-dichloroquinoline-6-carboxylate in scientific research. One potential application is in the development of new antimalarial drugs. This compound has also been found to have potential as an anticancer agent, and further research in this area is warranted. Additionally, the use of this compound in the study of cellular processes and mechanisms of action of drugs is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dichloroquinoline-6-carboxylate has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various drugs, including antimalarial, antifungal, and anticancer agents. This compound is also used in the development of new drugs and in the study of their mechanisms of action.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2,4-dichloroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(12)5-10(13)14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGJEIXOUMWPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700135 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260676-14-9 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






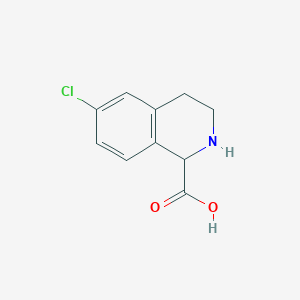


![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)

